molecular formula C7H14F2N2 B13259029 N-(2,2-difluoroethyl)piperidin-3-amine

N-(2,2-difluoroethyl)piperidin-3-amine

Cat. No.: B13259029
M. Wt: 164.20 g/mol
InChI Key: AAXVQBBXJUMRBK-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)piperidin-3-amine: is a chemical compound with the molecular formula C7H14F2N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method is the nucleophilic substitution reaction where piperidin-3-amine reacts with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluoroethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidin-3-amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)piperidin-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2,2,2-trifluoroethyl)piperidin-3-amine: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can result in different chemical and biological properties.

    Piperidin-3-amine: The parent compound without the difluoroethyl group, used as a reference in comparative studies.

Uniqueness: N-(2,2-difluoroethyl)piperidin-3-amine is unique due to the presence of the difluoroethyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

N-(2,2-difluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H14F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10-11H,1-5H2

InChI Key

AAXVQBBXJUMRBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCC(F)F

Origin of Product

United States

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